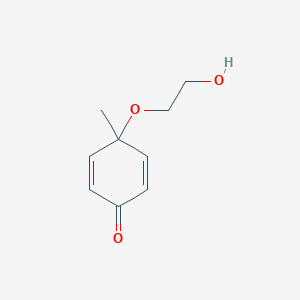
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group and a methyl group attached to a cyclohexa-2,5-dien-1-one ring. This compound is known for its applications in various fields, including photoinitiation and polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-methylcyclohexa-2,5-dien-1-one with ethylene glycol under specific conditions. One common method includes using a catalyst such as N-bromo succinimide (NBS) and dimethyl sulfoxide (DMSO) as the oxidizing agent and solvent. The reaction is carried out at 100°C with continuous stirring for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound’s ability to generate radicals upon light exposure makes it useful in biological studies involving radical-induced processes.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one involves the absorption of light, which elevates its electrons to an excited state. This excited state can then undergo homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by attacking monomers and forming polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is also a photoinitiator used in similar applications.
1,4-Dimethylbenzene: Although structurally different, it shares some photoinitiation properties.
Uniqueness
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure that allows for efficient light absorption and radical generation. Its hydroxyethoxy group enhances its solubility and compatibility with various solvents, making it versatile for different applications.
Eigenschaften
CAS-Nummer |
881181-42-6 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-(2-hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-9(12-7-6-10)4-2-8(11)3-5-9/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
XIYXYRDBPBSZBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=O)C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)

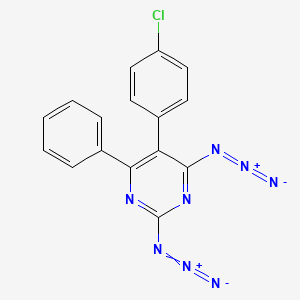
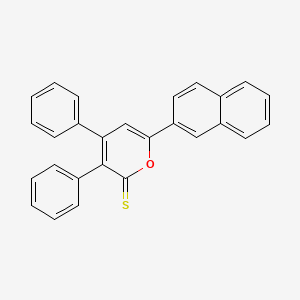

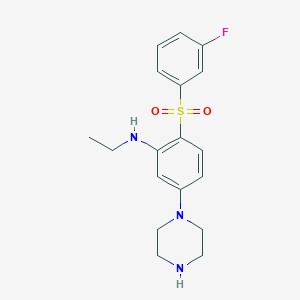

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
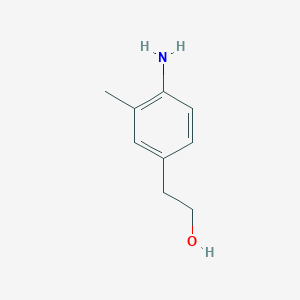
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
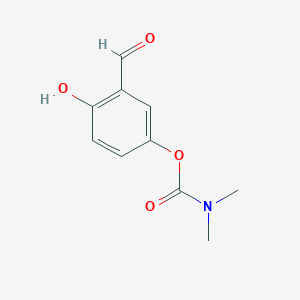
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
